MFCD06642216
Description
For instance, describes a structurally related compound (CAS 1761-61-1, MDL MFCD00003330) with the molecular formula C₇H₅BrO₂, molecular weight 201.02 g/mol, and notable properties such as solubility in water (0.687 mg/mL) and a log S (ESOL) value of -2.47 .
Key properties of MFCD06642216 (inferred from analogous data):
- Likely functional groups: Bromine (Br) and oxygen-containing groups (e.g., carboxyl or nitro).
- Synthesis method: May involve catalytic reactions in tetrahydrofuran (THF) or ionic liquids, as seen in similar compounds .
- Applications: Potential use in pharmaceuticals or materials science due to structural motifs common in bioactive molecules.
Properties
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2,6-dimethylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-13-4-3-5-14(2)19(13)22-12-18(25)24-20-23-11-17(26-20)10-15-6-8-16(21)9-7-15/h3-9,11,22H,10,12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IILBHZODMKRYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06642216 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity and reactivity.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and pH levels to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:
Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Efficient Purification: Industrial purification methods such as large-scale chromatography or distillation are used to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
MFCD06642216 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol, or water.
Catalysts: Catalysts like palladium on carbon or platinum oxide are used to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of this compound can yield various oxidized derivatives.
Reduction: Reduction can produce reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can result in a wide range of substituted derivatives with varying properties.
Scientific Research Applications
MFCD06642216 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD06642216 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: It binds to specific proteins or enzymes, altering their activity.
Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular functions.
Signal Transduction: The compound can influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Compound A (CAS 1761-61-1)
- Structural Similarity : Shares a brominated aromatic core with this compound, differing in substituent positions or additional functional groups.
- Synthesis : Synthesized via a green chemistry approach using an A-FGO catalyst in THF, achieving a 98% yield . This method highlights scalability and environmental compatibility.
- Applications : Used in pharmaceutical intermediates due to its benzimidazole-derived structure, which is common in antiviral agents.
Compound B (CAS Unspecified, Chlorinated Analog)
- Structural Similarity : Replaces bromine with chlorine, reducing molecular weight and altering solubility.
- Synthesis : Likely follows a similar catalytic pathway but with modified reaction conditions to accommodate chlorine’s reactivity.
- Applications : Enhanced solubility (1.2 mg/mL) makes it preferable for aqueous formulations in drug delivery systems.
Key Differences and Functional Implications
Halogen Substitution : Bromine in this compound and Compound A increases molecular weight and lipophilicity compared to chlorine in Compound B, affecting bioavailability .
Synthetic Efficiency : Compound A’s high yield (98%) under green conditions suggests this compound could adopt similar sustainable methods.
Safety : Compound B’s additional H315 (skin irritation) hazard indicates that this compound’s safety profile may vary with substituents.
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